6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
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Overview
Description
6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold in pharmaceutical and material science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . This approach allows for the preparation of various functionalized derivatives of the compound .
Industrial Production Methods
the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various functionalized derivatives.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the development of materials with specific properties, such as push-pull dyes.
Mechanism of Action
The mechanism of action of 6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes . For example, it may act as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells .
Comparison with Similar Compounds
6-ethyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole: The parent compound with similar biological activities.
Indole derivatives: Share structural similarities and biological activities but differ in solubility and metabolic stability.
Pyrazole derivatives: Exhibit diverse biological activities and are used in various applications.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-ethyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C11H17N3/c1-4-10-7-11-13(8-9(2)3)5-6-14(11)12-10/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
TYOYOESSJMHRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CC(C)C |
Origin of Product |
United States |
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